(3-(4-methoxyphenyl)azepan-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
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Overview
Description
The compound (3-(4-methoxyphenyl)azepan-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a complex organic molecule that features both azepane and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-methoxyphenyl)azepan-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.
Substitution: The azepane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group could yield a corresponding carboxylic acid, while reduction of the carbonyl group could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In medicinal chemistry, (3-(4-methoxyphenyl)azepan-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone may exhibit biological activity, such as antimicrobial or anticancer properties. Research into its interactions with biological targets could lead to the development of new therapeutic agents .
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. For example, it could inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (3,5-dimethyl-1H-pyrazol-1-yl)(phenyl)methanone
- (3-(4-methoxyphenyl)azepan-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
Uniqueness
What sets this compound apart is its combination of the azepane and pyrazole rings, which can confer unique chemical and biological properties. This dual functionality can be exploited in various applications, making it a valuable compound for further research and development.
Biological Activity
The compound (3-(4-methoxyphenyl)azepan-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structural components:
- Azepane ring : A seven-membered saturated nitrogen-containing ring.
- 4-Methoxyphenyl group : A phenolic moiety that may influence the compound's interaction with biological targets.
- Trimethylpyrazole moiety : A heterocyclic structure that may contribute to its activity.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its effects on cancer cells, antimicrobial properties, and potential as an anti-inflammatory agent.
Anticancer Activity
Recent studies indicate that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance:
- Cytotoxic Effects : Research has shown that similar compounds can induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspases and modulation of cell cycle regulators .
- Selective Targeting : Compounds with similar structures have demonstrated selective cytotoxicity towards melanoma cells, suggesting that the azepan and pyrazole moieties may enhance targeting of specific cancer types .
Antimicrobial Properties
Compounds containing methoxyphenyl and pyrazole groups have been evaluated for their antimicrobial effectiveness:
- Antibacterial Activity : Studies have reported that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism is likely related to disruption of bacterial cell membranes or interference with metabolic pathways .
- Antifungal Activity : Research indicates potential antifungal effects against common pathogens like Candida albicans and Aspergillus niger, with some compounds showing synergistic effects when combined with traditional antifungals .
Anti-inflammatory Effects
Preliminary investigations suggest that the compound may possess anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to reduce levels of cytokines such as TNF-alpha and IL-6 in vitro, indicating a potential for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of related compounds:
Properties
IUPAC Name |
[3-(4-methoxyphenyl)azepan-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-14-19(15(2)22(3)21-14)20(24)23-12-6-5-7-17(13-23)16-8-10-18(25-4)11-9-16/h8-11,17H,5-7,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAMXBCMGYINTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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